molecular formula C7H14ClN3 B3060025 [2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1609401-19-5

[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride

Cat. No.: B3060025
CAS No.: 1609401-19-5
M. Wt: 175.66
InChI Key: DGVKXYGIPGKERD-UHFFFAOYSA-N
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Description

“[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” is a chemical compound with the CAS Number: 1609401-19-5 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride . It is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H . This indicates that the compound contains a pyrazole ring with a methyl group at the 4th position and a propylamine group attached to the 2nd position of the pyrazole ring .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 175.66 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives have been synthesized and characterized, with studies focusing on their crystal structures and theoretical physical and chemical properties. These studies provide insights into the geometric parameters and the potential origin of biological activity against cancer and microbes (Titi et al., 2020).

  • Facile Synthesis of Flexible Ligands : Research has been conducted on the facile synthesis of bis(pyrazol-1-yl)alkane and related ligands, highlighting a procedure involving pyrazoles' reaction with various compounds in a superbasic medium (Potapov et al., 2007).

  • Understanding the Impact of Intramolecular H-Bonding : Studies combining XRD and DFT focus on the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives (Szlachcic et al., 2020).

Applications in Catalysis and Polymerization

  • Metal(II) Complexes Based on Pyrazolyl Ligands : Research into metal(II) complexes using pyrazole-based ligands has been conducted, revealing insights into the stability and structural parameters of these complexes (Massoud et al., 2015).

  • Polymerization Catalysis : Studies on (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide highlight the potential of these compounds in forming polymers under specific conditions (Matiwane et al., 2020).

Potential Biological and Medicinal Applications

  • Antimicrobial and Antifungal Activity : Research on pyrazole derivatives has explored their antimicrobial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Bondock et al., 2011).

  • Cytotoxic Activity Against Tumor Cell Lines : Studies on tridentate bipyrazolic compounds have evaluated their cytotoxic properties in vitro against tumor cell lines, suggesting potential applications in cancer treatment (Kodadi et al., 2007).

  • Inhibition of Blood Platelet Aggregation : Investigations into 4-(1H-pyrazol-1-yl)-2-butylamine derivatives have shown their potential in inhibiting blood platelet aggregation, indicating possible medical applications (Ferroni et al., 1989).

Miscellaneous Applications

  • Inhibitory Effect on Corrosion : Some bipyrazole compounds have been studied for their inhibitory effect on corrosion of pure iron in acidic media, suggesting applications in material science and corrosion prevention (Chetouani et al., 2005).

Future Directions

The future directions for “[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” and similar pyrazole compounds could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis techniques and biological activity related to pyrazole derivatives could also be areas of future research .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVKXYGIPGKERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-19-5
Record name 1H-Pyrazole-1-ethanamine, β,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride
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[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride

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